2,7-Di-tert-butylpyrène

Vue d'ensemble

Description

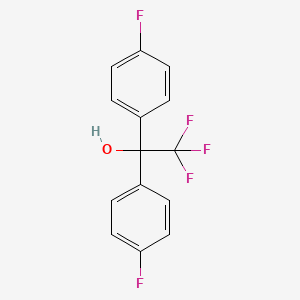

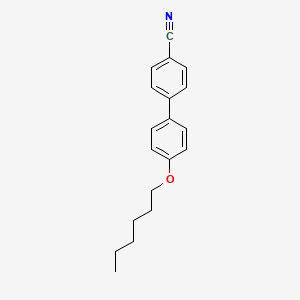

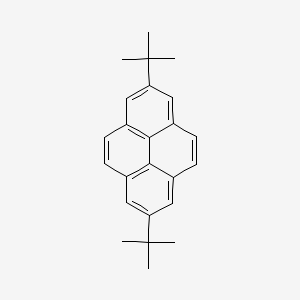

2,7-Di-tert-butylpyrene: is a polycyclic aromatic hydrocarbon characterized by the presence of two tert-butyl groups attached to the pyrene core at the 2 and 7 positions. This compound is known for its high thermal stability, low solubility, and excellent optical properties, including strong fluorescence and phosphorescence. It is typically found as a colorless crystalline solid or yellow powder at room temperature .

Applications De Recherche Scientifique

2,7-Di-tert-butylpyrene has a wide range of applications in various scientific fields due to its unique properties:

Mécanisme D'action

Target of Action

The primary target of 2,7-Di-tert-butylpyrene is the optoelectronic applications . It is selectively oxidized into either the corresponding 4,5-dione or 4,5,9,10-tetraone, two key building blocks used for these applications .

Mode of Action

2,7-Di-tert-butylpyrene undergoes a single-step metal-free green oxidation using hypervalent iodine oxyacids . This interaction results in dramatic improvements in terms of yield, selectivity (dione vs. tetraone), ease of workup, cost, and toxicity .

Biochemical Pathways

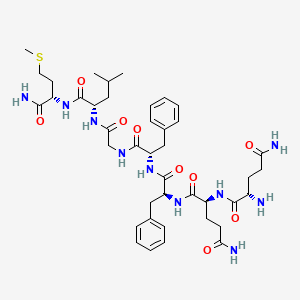

The oxidation of 2,7-Di-tert-butylpyrene leads to the formation of either the corresponding 4,5-dione or 4,5,9,10-tetraone . These compounds are key building blocks for larger organic semiconductors as they enable the extension of the π-conjugated system via simple condensation reactions with ortho-diamines . This strategy enables the synthesis of imine-rich N-heteroacene chains known as pyrene-fused pyrazaacenes (PPAs), exceedingly stable compounds that exhibit a wide range of tunable semiconducting properties .

Pharmacokinetics

Its oxidation process results in dramatic improvements in terms of yield, selectivity, ease of workup, cost, and toxicity , which may impact its bioavailability.

Result of Action

The oxidation of 2,7-Di-tert-butylpyrene results in the formation of either the corresponding 4,5-dione or 4,5,9,10-tetraone . These compounds are key building blocks for larger organic semiconductors, enabling the synthesis of imine-rich N-heteroacene chains known as pyrene-fused pyrazaacenes (PPAs) . These PPAs are exceedingly stable compounds that exhibit a wide range of tunable semiconducting properties .

Action Environment

The action of 2,7-Di-tert-butylpyrene is influenced by the reaction conditions. For instance, the oxidation process is a single-step metal-free green oxidation using hypervalent iodine oxyacids . The reaction conditions need to be strictly controlled to ensure high yield and purity . The compound is generally safe under normal use conditions, but its dust or solution may cause irritation to the eyes, skin, and respiratory system . Proper protective equipment should be worn to avoid direct contact, and the operation should be carried out in a well-ventilated environment .

Safety and Hazards

Orientations Futures

The future directions for the use of 2,7-Di-tert-butylpyrene are promising, particularly in the field of organic electronics. The ability to selectively oxidize 2,7-Di-tert-butylpyrene into key building blocks for organic optoelectronic applications opens up new possibilities for the design and synthesis of novel organic semiconductors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Di-tert-butylpyrene generally involves the reaction of pyrene with tert-butyl bromide or tert-butyl magnesium bromide. One common method includes the bromination of pyrene followed by a Grignard reaction with tert-butyl magnesium bromide .

Industrial Production Methods: Industrial production of 2,7-Di-tert-butylpyrene is not extensively documented, but it typically follows similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of hypervalent iodine oxyacids for selective oxidation has been reported to improve yield and selectivity dramatically .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 2,7-Di-tert-butylpyrene undergoes oxidation reactions to form key intermediates such as 4,5-dione and 4,5,9,10-tetraone.

Common Reagents and Conditions:

Oxidation: Hypervalent iodine oxyacids are commonly used for oxidation reactions.

Substitution: Bromine in the presence of iron powder or iron(III) bromide as a catalyst.

Major Products:

Oxidation Products: 4,5-dione and 4,5,9,10-tetraone.

Substitution Products: Brominated derivatives of 2,7-Di-tert-butylpyrene.

Comparaison Avec Des Composés Similaires

Pyrene: A simpler polycyclic aromatic hydrocarbon without tert-butyl groups.

2,7-Diazapyrene: A derivative with nitrogen atoms incorporated into the pyrene core.

Naphtho(2,3-a)pyrene: A larger polycyclic aromatic hydrocarbon with additional fused rings.

Uniqueness: 2,7-Di-tert-butylpyrene is unique due to the presence of tert-butyl groups, which enhance its thermal stability and influence its photophysical properties. The tert-butyl groups also provide steric hindrance, affecting the compound’s reactivity and the formation of specific oxidation products .

Propriétés

IUPAC Name |

2,7-ditert-butylpyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26/c1-23(2,3)19-11-15-7-9-17-13-20(24(4,5)6)14-18-10-8-16(12-19)21(15)22(17)18/h7-14H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKZSSCAGJZEXEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C3C(=C1)C=CC4=CC(=CC(=C43)C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10947134 | |

| Record name | 2,7-Di-tert-butylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24300-91-2 | |

| Record name | Pyrene, 2,7-bis(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024300912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Di-tert-butylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,7-di-tert-butylpyrene?

A1: The molecular formula of 2,7-di-tert-butylpyrene is C24H28. It has a molecular weight of 316.47 g/mol.

Q2: Are there any characteristic spectroscopic features of 2,7-di-tert-butylpyrene?

A2: Yes, 2,7-di-tert-butylpyrene exhibits characteristic spectroscopic features. For instance, its 1H NMR spectrum shows distinct signals for the aromatic protons and the tert-butyl groups. [] Additionally, its UV-vis absorption and fluorescence spectra provide insights into its electronic structure and excited-state behavior. [, , ]

Q3: What are some notable reactions that 2,7-di-tert-butylpyrene can undergo?

A3: 2,7-Di-tert-butylpyrene exhibits interesting reactivity, particularly regarding electrophilic aromatic substitution reactions. It can be selectively brominated to yield mono-, di-, and tetrabrominated derivatives. [, ] Interestingly, the bromination reaction can be controlled to achieve specific substitution patterns by adjusting the reaction conditions. [] Additionally, 2,7-di-tert-butylpyrene can be oxidized to form the corresponding dione or tetraone derivatives, which are valuable building blocks for organic optoelectronic applications. []

Q4: How does the presence of the tert-butyl groups influence the reactivity of 2,7-di-tert-butylpyrene?

A4: The bulky tert-butyl groups in 2,7-di-tert-butylpyrene exert significant steric hindrance, influencing its reactivity. [, , ] For instance, they can direct electrophilic aromatic substitution reactions to occur preferentially at the less hindered positions. [] This steric hindrance also plays a role in the formation of persistent cations derived from 2,7-di-tert-butylpyrene under superacidic conditions. [, ]

Q5: Has 2,7-di-tert-butylpyrene been investigated for any catalytic applications?

A5: While 2,7-di-tert-butylpyrene itself is not typically used as a catalyst, its derivatives, such as pyrene-fused phthalocyanines, have been explored for their potential catalytic properties. [] These compounds hold promise in areas like photocatalysis and electrocatalysis.

Q6: Have computational methods been employed to study 2,7-di-tert-butylpyrene and its derivatives?

A6: Yes, computational chemistry methods have proven valuable in studying 2,7-di-tert-butylpyrene. For example, density functional theory (DFT) calculations have provided insights into the electronic structure and optical properties of pyrene-based []helicenes. [] Additionally, theoretical calculations have been used to investigate the charge distribution and stability of cations derived from 2,7-di-tert-butylpyrene. [, ]

Q7: How do structural modifications of 2,7-di-tert-butylpyrene affect its properties and potential applications?

A7: Structural modifications to the 2,7-di-tert-butylpyrene scaffold can significantly impact its properties. For example, introducing electron-donating or electron-withdrawing groups can tune its electronic properties and redox behavior, making it suitable for applications in organic electronics or sensing. [, , ] Additionally, functionalizing the pyrene core with various substituents can influence its solubility, self-assembly behavior, and interactions with other molecules. [, ]

Q8: What are some potential applications of 2,7-di-tert-butylpyrene and its derivatives?

A8: 2,7-Di-tert-butylpyrene and its derivatives exhibit properties that make them attractive for various applications:

- Organic Optoelectronics: Derivatives, such as pyrene-fused phthalocyanines, show potential as organic semiconductors and have been investigated for use in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). [, ]

- Sensing: The fluorescence properties of 2,7-di-tert-butylpyrene and its derivatives can be modulated by external stimuli, suggesting their potential as fluorescent probes or sensors. []

- Materials Science: The self-assembly behavior of some derivatives has led to their exploration in the development of supramolecular materials and nanostructures. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.